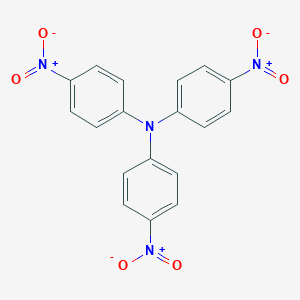
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose involves complex chemical processes. A notable approach includes the synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose, which have shown significant effects on cellular glycosaminoglycan biosynthesis (Berkin, Szarek, & Kisilevsky, 2000). Another method discussed involves one-pot synthesis techniques that offer a streamlined approach to creating complex glucosamine glycosyl donors from starting compounds (Pertel et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through high-resolution mass spectrometry, revealing detailed fragmentation pathways and the effects of deuterium incorporation (Dougherty, Horton, Philips, & Wander, 1973). X-ray crystallography has also provided insights into the crystal structure, showcasing the spatial arrangement of atoms within the compound (Strumpel, Schmidt, Luger, & Paulsen, 1984).
Chemical Reactions and Properties
Research on the chemical reactions and properties of this compound highlights its versatility in forming glycosidic bonds and its potential as a starting material for the synthesis of complex oligosaccharides. Studies on the synthesis of related compounds such as uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl) diphosphate have shed light on the chemical reactivity and potential applications of this compound in the synthesis of biologically relevant molecules (Thomas, Abbas, & Matta, 1988).
Wissenschaftliche Forschungsanwendungen
Hemmung der menschlichen OGA- und HexB-Enzyme
Diese Verbindung wurde bei der Synthese von 2-Acetamido-2-desoxy-D-glucono-1,5-lacton-Sulfonylhydrazonen verwendet, die als Inhibitoren der menschlichen O-gebundenen β-N-Acetylglucosaminidase (hOGA, GH84) und der humanen lysosomalen Hexosaminidasen (hHexA und hHexB, GH20) Enzyme bewertet wurden . Diese Enzyme sind pharmakologisch relevant bei verschiedenen Krankheiten wie neurodegenerativen und kardiovaskulären Erkrankungen, Typ-2-Diabetes und Krebs .
Entwicklung von Medikamenten auf Kohlenhydratbasis
Seine komplizierte molekulare Konfiguration und seine besonderen Eigenschaften machen es zu einem idealen Kandidaten für wissenschaftliche Untersuchungen, die sich auf die Entwicklung von Medikamenten auf Kohlenhydratbasis konzentrieren .
Aktiviertes Donorsubstrat in enzymatischen Reaktionen
Diese Verbindung präsentiert sich als ein aktiviertes Donorsubstrat in enzymatischen Reaktionen und treibt die Synthese von Oligosacchariden und Glykokonjugaten gleichermaßen mit erstaunlicher Effizienz an .
Hemmung der Zellmigration, -proliferation oder -differenzierung
Die Verbindung wurde in Verfahren zur Hemmung der Zellmigration, Zellproliferation oder Zelldifferenzierung verwendet, indem eine Zelle mit einem fluorierten N-Acetylglucosamin in Kontakt gebracht wurde .
Auswirkungen auf die zelluläre Glykosaminoglykan- und Proteinsynthese
Verschiedene 2-Acetamido-2-desoxy-D-glucose (GlcNAc)-Analoga, einschließlich dieser Verbindung, wurden auf ihre Auswirkungen auf die Einarbeitung von D-[3H]Glucosamin, [35S]Sulfat und L-[14C]Leucin in zelluläre Glykokonjugate untersucht .
Hemmung der zellulären GAG-Synthese
Diese Verbindung zeigt eine hemmende Wirkung auf die Einarbeitung von D-[3H]Glucosamin in isolierte Glykosaminoglykane (GAGs), indem die spezifische Aktivität von zellulärem D-[3H]Glucosamin verdünnt und um die gleichen Stoffwechselwege konkurriert wird .
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of complex carbohydrate-based drugs . These drugs are often designed to interact with specific enzymes or receptors in the body, which could be considered as their primary targets.
Mode of Action
It is known that the compound can act as an activated donor substrate in enzymatic reactions . This suggests that it may interact with its targets by donating a functional group, which could lead to changes in the target’s structure or function.
Biochemical Pathways
Given its role in the synthesis of complex carbohydrate-based drugs , it can be inferred that it may be involved in the modification of carbohydrate metabolism or signaling pathways.
Result of Action
As a component in the synthesis of complex carbohydrate-based drugs , its action could potentially lead to the production of therapeutically active compounds that have desired effects at the molecular and cellular levels.
Action Environment
For instance, the compound is stored under inert gas and should avoid heat and moisture , indicating that these environmental conditions could affect its stability.
Safety and Hazards
Zukünftige Richtungen
The invention features methods of inhibiting cell migration, cell proliferation, or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose . This suggests potential applications in the field of biomedical research, particularly in the study of cell migration, proliferation, and differentiation .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRVLBGFFSCPW-LSGALXMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431322 | |
| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116049-57-1 | |
| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)
